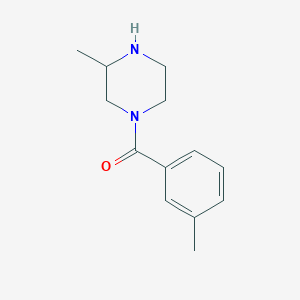
3-Methyl-1-(3-methylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(3-methylbenzoyl)piperazine is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol.
Preparation Methods
The synthesis of 3-Methyl-1-(3-methylbenzoyl)piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is used to synthesize piperazine derivatives by combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Chemical Reactions Analysis
3-Methyl-1-(3-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-1-(3-methylbenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various piperazine derivatives.
Biology: The compound has been studied for its potential biological activities, including repellent properties and toxic effects on mosquitoes.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound is being explored for potential therapeutic applications.
Industry: It is used in the preparation of molecularly imprinted microspheres and as a mimic template in the preparation of difunctional strong anion-exchange stationary phases.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-methylbenzoyl)piperazine involves its interaction with molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing their activity . The specific pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
3-Methyl-1-(3-methylbenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Used in the preparation of molecularly imprinted microspheres.
1-(3-Methylbenzoyl)piperazine: A stable analogue of piperazine with repellent properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
(3-methylphenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-11(2)9-15/h3-5,8,11,14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFFVQLXYMBJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














